molecular formula C20H23N5O3 B2810080 N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351645-54-9

N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2810080
CAS No.: 1351645-54-9
M. Wt: 381.436
InChI Key: SPQALZALTDKQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through established procedures. The key steps may include:

  • Formation of the pyridazine ring through cyclization reactions.
  • Introduction of the pyrazolyl group via nucleophilic substitution or coupling reactions.
  • Attachment of the dimethoxyphenethyl group through amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide shares structural similarities with other pyridazine derivatives.
  • Similar compounds include pyridazine-3-carboxamides with different substituents on the phenethyl and pyrazolyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-11-14(2)25(24-13)19-8-6-16(22-23-19)20(26)21-10-9-15-5-7-17(27-3)18(12-15)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQALZALTDKQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.